Spiro[2.4]heptan-5-one

Catalog No.
S3536942
CAS No.
19740-31-9
M.F
C7H10O
M. Wt
110.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro[2.4]heptan-5-one

CAS Number

19740-31-9

Product Name

Spiro[2.4]heptan-5-one

IUPAC Name

spiro[2.4]heptan-6-one

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

InChI

InChI=1S/C7H10O/c8-6-1-2-7(5-6)3-4-7/h1-5H2

InChI Key

QUIXSNGBBKGHRP-UHFFFAOYSA-N

SMILES

C1CC2(CC2)CC1=O

Canonical SMILES

C1CC2(CC2)CC1=O

Spiro[2.4]heptan-5-one is an organic compound characterized by its unique spirocyclic structure, which consists of two rings connected at a single atom, specifically a carbon atom. This compound has the molecular formula C8H12OC_8H_{12}O and a molecular weight of approximately 140.18 g/mol. The distinctive spirocyclic motif contributes to its rigidity and compactness, influencing its chemical and physical properties significantly. Spiro[2.4]heptan-5-one is of particular interest in various fields, including organic chemistry, medicinal chemistry, and materials science, due to its potential applications in synthesizing biologically active compounds and pharmaceuticals.

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the ketone group into an alcohol, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance:

  • Oxidation may yield carboxylic acids.
  • Reduction can produce alcohols.
  • Substitution reactions can lead to a variety of spirocyclic derivatives with different functional groups.

Spiro[2.4]heptan-5-one has shown potential biological activity, particularly in the context of drug discovery. Its derivatives have been investigated for their ability to mimic prostaglandins, which are lipid mediators involved in various physiological processes such as inflammation and blood flow regulation. Notably, studies have demonstrated that compounds derived from spiro[2.4]heptan-5-one exhibit moderate anti-hepatitis B virus activity without significant cytotoxicity against liver cells .

Synthetic Routes

The synthesis of spiro[2.4]heptan-5-one can be achieved through several methods:

  • Corey–Chaykovsky Reaction: One common approach involves the cyclization of appropriate precursors under specific conditions, such as reacting fluorene-9-one azine with dimethyloxosulfonium methylide.
  • Radical-Mediated Cyclization: This method has been employed to construct carbocyclic nucleosides featuring a spiro[2.4]heptane core structure, demonstrating effective cyclization strategies .

Industrial Production Methods

Industrial production typically utilizes optimized reaction conditions to ensure high yield and purity. The specific methods may vary based on the desired application and availability of starting materials.

Spiro[2.4]heptan-5-one has several applications across different fields:

  • Chemistry: It serves as a building block in synthesizing more complex molecules, including natural products and pharmaceuticals.
  • Biology: Its unique structure is valuable for studying enzyme interactions and biological pathways.
  • Medicine: Derivatives have shown promise in drug discovery, particularly for therapeutic agents targeting inflammatory diseases.
  • Industry: The compound is utilized in producing materials with specific properties, such as polymers and resins.

Research into the interactions of spiro[2.4]heptan-5-one with biological molecules has revealed its potential to influence enzyme activity through hydrogen bonding interactions facilitated by its functional groups. These interactions are crucial for understanding its biological activity and therapeutic potential .

Similar Compounds

  • Spiro[2.4]heptane: Lacks functional groups that enhance reactivity compared to spiro[2.4]heptan-5-one.
  • Spiro[3.4]octan-6-ol: Features a larger ring system, affecting its chemical properties.
  • Spiro[2.5]octan-6-ol: Similar structure but different ring sizes influence reactivity and applications.

Uniqueness

Spiro[2.4]heptan-5-one is unique due to its combination of a ketone functional group within a spirocyclic framework, allowing for diverse

XLogP3

1

Dates

Last modified: 08-19-2023

Explore Compound Types